CPT-1 Inhibitory Potency in Cardiac Mitochondria: Perhexiline Maleate vs. Amiodarone
In a direct in vitro comparison using rat cardiac mitochondria, perhexiline maleate inhibited CPT-1 with an IC50 of 77 μmol/L, whereas amiodarone required 228 μmol/L to achieve half-maximal inhibition, representing a 3-fold higher potency for perhexiline [1]. Both compounds demonstrated anti-anginal efficacy in clinical settings, but perhexiline's superior CPT-1 inhibition at lower concentrations supports its selection when robust fatty acid oxidation blockade is the experimental objective. In hepatic mitochondria, perhexiline maleate exhibited an IC50 of 148 μmol/L, while amiodarone was not evaluated in the same hepatic assay [1]. The rank order of CPT-1 inhibition potency was: malonyl-CoA > 4-hydroxyphenylglyoxylate = perhexiline > amiodarone [1].
| Evidence Dimension | CPT-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 77 μmol/L (rat cardiac mitochondria) |
| Comparator Or Baseline | Amiodarone: 228 μmol/L (rat cardiac mitochondria) |
| Quantified Difference | Perhexiline is 3.0-fold more potent than amiodarone in cardiac CPT-1 inhibition |
| Conditions | In vitro assay using isolated rat cardiac and hepatic mitochondria; concentration-dependent inhibition measured via CPT-1 activity |
Why This Matters
For researchers investigating cardiac metabolic modulation, perhexiline maleate provides a 3-fold greater CPT-1 inhibitory potency than amiodarone at equivalent concentrations, enabling more robust fatty acid oxidation blockade with lower compound exposure.
- [1] Kennedy JA, Unger SA, Horowitz JD. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochem Pharmacol. 1996 Jul 26;52(2):273-80. PMID: 8694852. View Source
